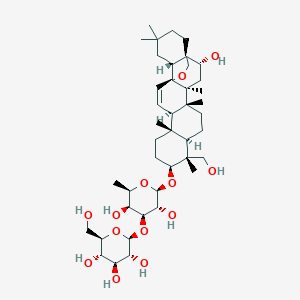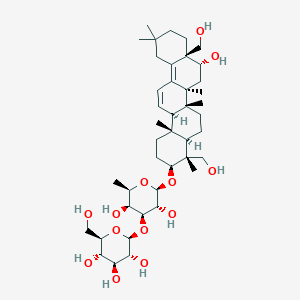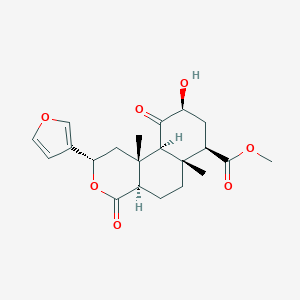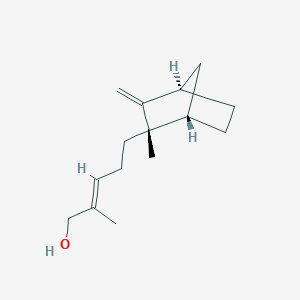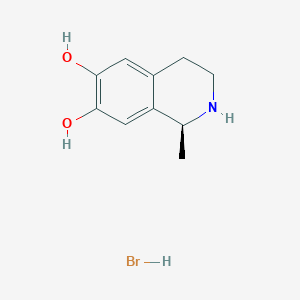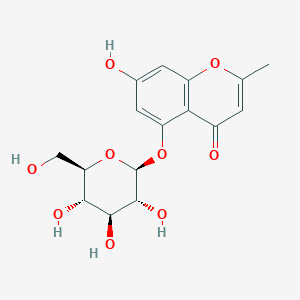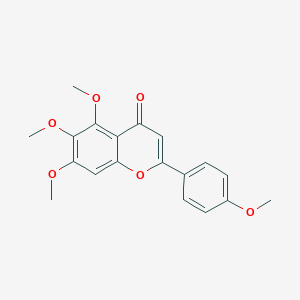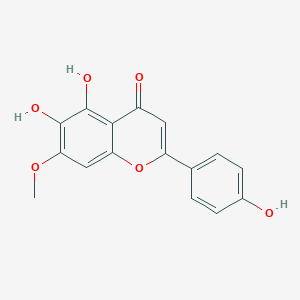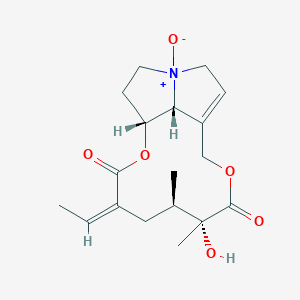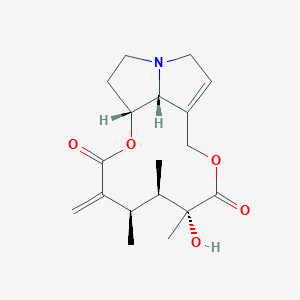
肉桂醛
描述
芥子醛是一种有机化合物,化学式为 HO(CH₃O)₂C₆H₂CH=CHCHO。它是肉桂醛的衍生物,具有一个羟基和两个甲氧基作为取代基。 芥子醛是芥子醇形成过程中的中间体,芥子醇是一种木质素,是木质素的主要前体 .
科学研究应用
芥子醛在科学研究中有着广泛的应用:
化学: 它被用作合成各种木质素衍生化合物的中间体。
生物学: 芥子醛在植物木质素的生物合成中发挥作用,有助于植物细胞壁的结构完整性。
作用机制
芥子醛通过各种分子靶点和途径发挥其作用:
类似化合物:
肉桂醛: 结构相似,但缺少芥子醛中存在的甲氧基。
阿魏醛: 另一种木质素前体,与芥子醛类似,但具有不同的取代基。
丁香醛: 结构相似,但有一个额外的甲氧基。
芥子醛的独特性: 芥子醛因其在芥子醇生物合成中的特定作用而具有独特性,芥子醇是木质素的主要前体。 它独特的结构,具有一个羟基和两个甲氧基,使它能够参与其他类似化合物无法参与的特定生化途径 .
生化分析
Biochemical Properties
Sinapaldehyde plays a significant role in biochemical reactions. It arises in two steps from coniferyl aldehyde, beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . Sinapaldehyde is reduced to the alcohol by the action of dehydrogenase enzymes . In Arabidopsis thaliana, the enzyme dihydroflavonol 4-reductase uses NADP+ to reduce sinapaldehyde to sinapyl alcohol .
Cellular Effects
Sinapaldehyde has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . It inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .
Molecular Mechanism
The molecular mechanism of sinapaldehyde involves its interaction with various biomolecules. For instance, it has been shown to inhibit the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) stimulated by LPS . Moreover, sinapaldehyde significantly downregulates the TNF-α, IL-6, and iNOS mRNA expression upon LPS stimulation .
Temporal Effects in Laboratory Settings
It has been observed that 100 μM sinapaldehyde significantly inhibits total NO and ROS inhibitory activity by 93% and 34%, respectively .
Dosage Effects in Animal Models
While specific studies on dosage effects of sinapaldehyde in animal models are limited, it has been suggested that sinapaldehyde may be useful as a pharmacological agent for treating inflammation-related diseases .
Metabolic Pathways
Sinapaldehyde is involved in the shikimate/phenylpropanoid pathway, which leads to the formation of sinapyl alcohol, a major precursor to lignin . It is an intermediate in this pathway and interacts with enzymes such as coniferyl aldehyde 5-hydroxylase and caffeate O-methyltransferase .
Subcellular Localization
The subcellular localization of sinapaldehyde is not explicitly known. Given its role in lignin biosynthesis, it is likely to be found in the cytosol where the biosynthetic enzymes are located .
准备方法
合成路线和反应条件: 芥子醛可以通过使用二甲基亚砜对芥子醇进行选择性氧化来合成。 另一种方法是使用催化剂在丁香醛和乙醛之间进行Knoevenagel缩合反应 .
工业生产方法: 芥子醛的工业生产通常涉及使用基因工程大肠杆菌菌株的固定化全细胞对苯丙酸进行生物转化。 该方法对环境友好,并提供高稳定性和可再生辅因子 .
反应类型:
氧化: 芥子醛可以被氧化形成芥子酸。
还原: 它可以通过脱氢酶的的作用被还原为芥子醇。
取代: 芥子醛可以进行取代反应,其中醛基被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原通常使用硼氢化钠或催化氢化进行。
取代: 根据所需的取代产物,可以使用各种催化剂和试剂。
主要产物:
氧化: 芥子酸
还原: 芥子醇
取代: 根据所用试剂的不同,形成各种取代衍生物.
相似化合物的比较
Cinnamaldehyde: Similar in structure but lacks the methoxy groups present in sinapaldehyde.
Coniferyl Aldehyde: Another lignin precursor, similar to sinapaldehyde but with different substituents.
Syringaldehyde: Similar structure but with an additional methoxy group.
Uniqueness of Sinapaldehyde: Sinapaldehyde is unique due to its specific role in the biosynthesis of sinapyl alcohol, a major precursor to lignin. Its distinct structure, featuring one hydroxy group and two methoxy groups, allows it to participate in specific biochemical pathways that other similar compounds do not .
属性
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICDSOGTRCHMG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863340 | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-58-0 | |
| Record name | Sinapaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINAPALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


